1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- is a chemical compound characterized by the presence of an indole ring structure with a carbonitrile group and a fluorine atom. Its molecular formula is C10H8FN, and it features a five-membered nitrogen-containing aromatic ring, which contributes to its biological activity and potential applications in medicinal chemistry. The compound appears as a yellow liquid with a melting point of approximately 76.5–78 °C, indicating its relatively low volatility and stability under standard conditions .
A general synthesis procedure involves:
1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- exhibits notable biological activities, particularly in cytotoxicity against cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in various cancer types, making them potential candidates for anticancer drug development . The fluorine atom's presence may enhance its pharmacological properties by influencing the compound's interaction with biological targets.
The synthesis of 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- can be achieved through several methods:
This compound has potential applications in several fields:
Interaction studies have indicated that 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- can bind effectively to various biological receptors and enzymes, which is crucial for its anticancer activity. Research has focused on understanding its binding affinity and mechanism of action at the molecular level, providing insights into how modifications could enhance efficacy or reduce toxicity .
Several compounds share structural similarities with 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl-, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Indole-2-carbonitrile | Indole ring with carbonitrile at position 2 | Moderate cytotoxicity |
| 5-Fluoroindole | Indole ring with fluorine substitution | Antimicrobial properties |
| 1-Methylindole | Methyl group on nitrogen | Neuroprotective effects |
| 6-Fluoro-1H-indole | Fluorine at position 6 | Potential anti-inflammatory |
The uniqueness of 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- lies in its specific combination of a fluorine atom and a carbonitrile group at distinct positions on the indole ring, which enhances its biological activity compared to other indoles lacking these substitutions.
Regioselective incorporation of fluorine at the 5-position of the indole scaffold presents a significant synthetic challenge due to competing reactivity at other positions. Contemporary methodologies leverage both substrate-directed and catalyst-controlled approaches to achieve selectivity.
Palladium-mediated C–H fluorination has proven effective for installing fluorine at electron-rich positions. A notable approach involves the use of heptafluoroisopropyl iodide as a fluoroalkylation reagent under aerobic conditions. In this system, palladium(II) acetate facilitates the oxidative coupling of free (NH)-indoles, yielding C3-fluoroalcoholated products with high regiocontrol. While this method targets the 3-position, analogous strategies employing para-directing groups (e.g., carbonyl or cyano substituents) could potentially steer fluorination to the 5-position through chelation-assisted metallation.
The VNS pathway offers a metal-free alternative for aromatic fluorination. As demonstrated in the synthesis of 5-fluoroindole derivatives, treatment of 4-bromophenol derivatives with potassium tert-butoxide and fluoroalkyl nitriles induces base-mediated halogen exchange followed by cyclization. This method’s success relies on the ortho-directing effect of the hydroxyl group and the superior leaving group ability of bromide over fluoride, ensuring precise 5-fluorination.
Table 1: Comparative Analysis of Fluorination Methods
The fluorinated indole derivative 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- represents a significant scaffold in contemporary medicinal chemistry, particularly in the development of targeted therapeutic agents [1] [2]. This compound incorporates the indole-3-carbonitrile core structure with strategic fluorine substitution at the 5-position and methylation at the 1-position, modifications that enhance both pharmacological activity and metabolic stability [3]. The presence of fluorine atoms in heterocyclic scaffolds has been demonstrated to significantly improve biological potency, with several commercial drugs incorporating such modifications for enhanced therapeutic efficacy [2].
Tropomyosin receptor kinase has emerged as a critical therapeutic target in cancers driven by neurotrophic tyrosine receptor kinase gene fusions [4]. The indole-3-carbonitrile scaffold demonstrates exceptional potential in tropomyosin receptor kinase inhibitor development, with structural studies revealing key binding determinants that contribute to high-affinity interactions [4] [5].
Recent investigations have identified indole-3-carbonitrile derivatives as highly potent tropomyosin receptor kinase inhibitors, with compound C11 demonstrating significant antiproliferative effects against tropomyosin receptor kinase-dependent cell lines [4]. Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing phosphorylated tropomyosin receptor kinase levels [4]. The compound exhibited excellent plasma stability with a half-life exceeding 480 minutes and moderate liver microsomal stability with a half-life of 38.9 minutes [4].
Table 1: Tropomyosin Receptor Kinase Inhibitory Activity of Indole-3-carbonitrile Derivatives
| Compound | Tropomyosin Receptor Kinase A Inhibitory Concentration 50 (μM) | Tropomyosin Receptor Kinase B Inhibitory Concentration 50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 0.27 | 1.1 | 4.1 |
| Compound 1-1a | 0.10 | Not determined | Not determined |
| Compound 1-1b | 0.36 | Not determined | Not determined |
| Compound 1-2a | 0.017 | Not determined | Not determined |
| Compound 1-2b | 0.004 | Not determined | Not determined |
The binding mode analysis reveals that the indole core forms critical hydrogen bonding interactions with the adenosine triphosphate-binding pocket of tropomyosin receptor kinase [5] [6]. Crystallographic studies demonstrate that the indole nitrogen establishes a key hydrogen bond with the hinge region, while the carbonitrile group provides additional stabilizing interactions through electrostatic forces [5]. The 5-fluoro substitution enhances binding affinity through improved van der Waals interactions with hydrophobic residues in the binding pocket [2].
Structure-activity relationship studies indicate that the (S)-enantiomer configuration is strongly preferred over the (R)-enantiomer for optimal tropomyosin receptor kinase activity [5]. Substitution patterns on the pyrimidine ring system show that replacing bromine with fluorine or chlorine has minimal effect on tropomyosin receptor kinase A activity, suggesting tolerance for halogen modifications [5]. The cyclopropyl group at specific positions is well-tolerated, but altering aliphatic length or bulk decreases potency due to geometric constraints at the tropomyosin receptor kinase hinge region [5].
The androgen receptor represents a crucial target for therapeutic intervention, particularly in hormone-dependent diseases [7] [8]. Indole derivatives, including 5-fluoro-1-methyl variants, have demonstrated significant potential as androgen receptor modulators through distinct pharmacophore interactions [7].
Pharmacophore mapping studies reveal that indole-based androgen receptor antagonists exhibit high potency through specific structural determinants [7]. The indole core structure provides essential aromatic interactions with the ligand-binding domain, while the 5-fluoro substitution enhances binding affinity through favorable electrostatic interactions [7]. Comparative analysis demonstrates that electron-withdrawing groups at the 3-position, including fluorine, chlorine, bromine, and trifluoromethyl substituents, exhibit enhanced androgen receptor binding affinity [7].
Table 2: Androgen Receptor Binding Affinity and Antagonistic Activity of Fluorinated Indole Derivatives
| Compound | Binding Affinity Ki (μM) | Transactivation Inhibitory Concentration 50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 35a (3-F) | 0.102 | 0.315 | 3.1 |
| Compound 35b (3-Cl) | 0.156 | 0.287 | 1.8 |
| Compound 35c (3-Br) | 0.198 | 0.342 | 1.7 |
| Compound 35d (3-CF3) | 0.234 | 0.401 | 1.7 |
| Compound 35g (3-CH3) | 0.089 | 0.089 | 1.0 |
Structure-activity relationship analysis indicates that compounds with electron-donating groups at position 3, such as methyl substitution, exhibit extraordinarily strong antagonism for androgen receptor transactivation [7]. The pharmacophore mapping reveals critical interfeature distances between hydrogen bond acceptors, hydrophobic regions, and aromatic features that primarily influence androgen receptor subtype-specific binding [9]. The presence of phenolic hydroxyl groups and global hydrophobicity parameters significantly contribute to selective androgen receptor modulation [9].
Molecular docking studies demonstrate that the highest androgen receptor binding compounds interact with the active site pocket through multiple mechanisms [10]. Hydrogen bonding interactions occur with asparagine and arginine residues, while π-alkyl hydrophobic bonds form with phenylalanine residues [10]. Alkyl hydrophobic bonding interactions involve leucine and methionine residues, creating a comprehensive binding network that ensures high-affinity receptor engagement [10].
Antimicrobial peptide mimetics based on indole scaffolds represent a promising approach to combat antibiotic resistance through membrane-targeting mechanisms [11] [12]. The 5-fluoro-1-methyl-indole-3-carbonitrile structure provides an optimal amphiphilic balance between cationic charge and hydrophobicity, essential for effective antimicrobial activity [11].
Recent developments in indole-based antimicrobial compounds demonstrate significant potential for bacterial membrane permeabilization [11] [13]. These compounds achieve selectivity for bacterial cells over mammalian cells through preferential interaction with negatively charged bacterial membrane components [12]. The indole scaffold serves as the hydrophobic component, while cationic groups composed of amino acids or aliphatic amines provide the necessary positive charge for bacterial membrane targeting [11].
Table 3: Antimicrobial Activity of Indole-3-carbonitrile Derivatives Against Resistant Bacterial Strains
| Compound | Staphylococcus aureus Minimum Inhibitory Concentration (μM) | Methicillin-Resistant Staphylococcus aureus Minimum Inhibitory Concentration (μM) | Selectivity Index |
|---|---|---|---|
| Compound 13b | 0.28 | 0.28 | >180 |
| Compound IM4 | 8.0 | 8.0 | 62.5 |
| Compound IM5 | 12.0 | 12.0 | 41.7 |
| Compound IM7 | 8.0 | 8.0 | 62.5 |
Mechanistic studies reveal that indole derivatives achieve antimicrobial activity through bacterial membrane permeabilization rather than conventional antibiotic targets [13] [14]. Membrane depolarization assays demonstrate that these compounds disrupt bacterial cell membrane integrity, leading to increased permeability and cell death [13]. Fluorescence-based studies using propidium iodide uptake confirm membrane disruption in both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains [14].
The membrane permeabilization mechanism involves initial electrostatic attraction between cationic indole derivatives and negatively charged bacterial membrane components [15]. This interaction leads to membrane insertion and subsequent disruption of lipid bilayer integrity [15]. Alkaline phosphatase leakage assays demonstrate cell wall damage, with enzyme release indicating compromised bacterial membrane barrier function [15].
Synergistic studies reveal that indole derivatives enhance the activity of conventional antibiotics against resistant bacterial strains [13]. The combination of indole compounds with methicillin, vancomycin, and norfloxacin produces significant bacterial count reductions at concentrations where individual components show minimal activity [13]. This synergistic effect occurs through membrane permeabilization, which facilitates antibiotic penetration into bacterial cells [13].
Ribonucleic acid-dependent ribonucleic acid polymerase represents a critical target for antiviral drug development, particularly for ribonucleic acid virus infections [16] [17]. Indole derivatives, including fluorinated variants, have demonstrated significant potential as non-nucleoside inhibitors targeting allosteric sites of this essential viral enzyme [16] [17].
Structural optimization studies of indole-based ribonucleic acid-dependent ribonucleic acid polymerase inhibitors reveal key binding determinants [17]. Thumb region inhibitors are predominantly benzimidazole and indole compounds, with clinical candidates demonstrating excellent anti-hepatitis C virus activity [17]. The indole core provides essential aromatic interactions with the enzyme active site, while strategic substitutions enhance binding affinity and selectivity [16].
Table 4: Ribonucleic Acid-Dependent Ribonucleic Acid Polymerase Inhibitory Activity of Indole Derivatives
| Compound | Enzyme Inhibitory Concentration 50 (nM) | Cellular Effective Concentration 50 (nM) | Selectivity Index |
|---|---|---|---|
| Compound 120 | 3200 | Not determined | Not determined |
| Compound 121 | 550 | Not determined | Not determined |
| Gardflorine A | 4110 | Not determined | Not determined |
| Gardflorine B | 2520 | Not determined | Not determined |
| Gardflorine C | 2920 | Not determined | Not determined |
Molecular docking studies demonstrate that natural indole compounds interact with the conserved palm site of ribonucleic acid-dependent ribonucleic acid polymerase [18]. These compounds form π-alkyl interactions with crucial cysteine residues and establish hydrogen bonding networks with asparagine, phenylalanine, and tyrosine residues [18]. The indole moiety provides multiple aromatic interactions within the active site cavity, contributing to high-affinity enzyme binding [18].
Lead optimization efforts focus on enhancing antiviral potency while maintaining favorable pharmacokinetic properties [19]. Studies with 3-indoleacetonitrile demonstrate superior anti-influenza activity compared to established antiviral agents [19]. This compound exhibits enhanced antiviral activity through direct inhibition of viral replication, with effectiveness demonstrated against multiple influenza virus strains [19].
Structure-activity relationship analysis reveals that the carbonitrile group at the 3-position provides critical binding interactions with ribonucleic acid-dependent ribonucleic acid polymerase [20]. Indole-2-carboxylic acid derivatives demonstrate strand transfer inhibition activity, with the indole nucleus chelating two magnesium ions within the enzyme active site [20]. Optimization studies identify compounds with inhibitory concentration 50 values of 3.11 μM, representing significant antiviral potential [20].